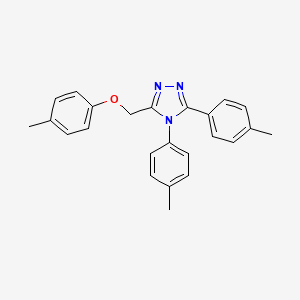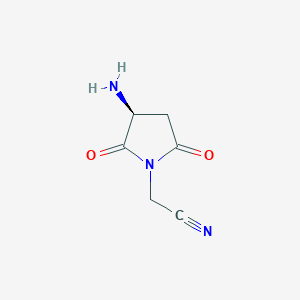![molecular formula C14H12F3NO3 B12888366 5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]- CAS No. 89150-20-9](/img/structure/B12888366.png)
5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-amino-2-methylpropanenitrile and 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base like triethylamine under reflux conditions.
Introduction of the Propanoic Acid Moiety: The oxazole intermediate is then subjected to a reaction with bromoacetic acid in the presence of a base such as potassium carbonate. This step introduces the propanoic acid group to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)propanoic acid: Similar structure but lacks the oxazole ring.
2-Methyl-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
89150-20-9 |
|---|---|
分子式 |
C14H12F3NO3 |
分子量 |
299.24 g/mol |
IUPAC名 |
3-[2-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)6-7-12(19)20)9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,20) |
InChIキー |
COYRLTVESNXWPU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


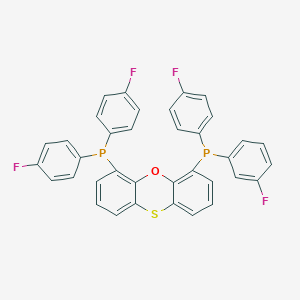
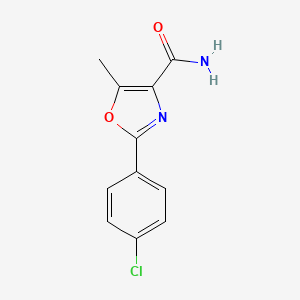
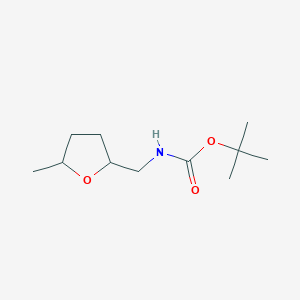
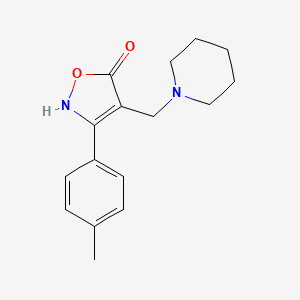

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
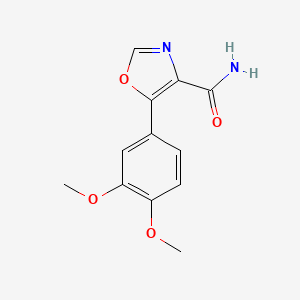
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

